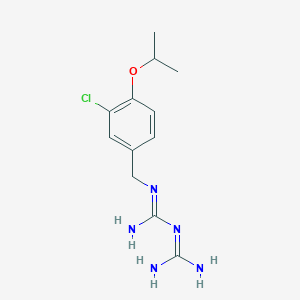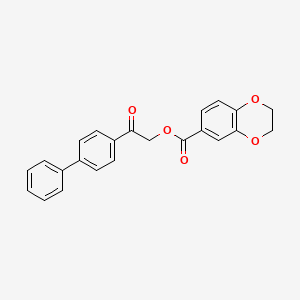![molecular formula C21H15N3O2 B4739390 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4739390.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide
Descripción general
Descripción
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide, also known as OPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. OPDA is a synthetic molecule that belongs to the class of acrylamide derivatives. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide involves its interaction with various molecular targets in the body. It has been found to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide also interacts with various receptors in the brain, such as the cannabinoid receptor type 1 (CB1) and the adenosine A2A receptor, which are involved in the regulation of neuronal signaling.
Biochemical and Physiological Effects
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of COX-2, which is involved in the production of prostaglandins, a key mediator of the inflammatory response. In addition, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research and development of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been found to exhibit neuroprotective properties and may have the potential to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been found to exhibit anti-cancer properties and may have the potential to be developed into a cancer therapy. Further research is needed to fully understand the potential therapeutic properties of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide and its mechanisms of action.
Aplicaciones Científicas De Investigación
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been shown to exhibit promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(Z)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-19(13-8-15-5-2-1-3-6-15)23-17-11-9-16(10-12-17)21-24-20-18(26-21)7-4-14-22-20/h1-14H,(H,23,25)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYTUPPXYDGEJU-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4739320.png)
![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4739328.png)
![3-(5-{[1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B4739351.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)
![5-(3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739370.png)


![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)


![N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4739404.png)
![N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)
